Ceftizoxime

Catalog No.
S523130
CAS No.
68401-81-0
M.F
C13H13N5O5S2
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftizoxime

CAS Number

68401-81-0

Product Name

Ceftizoxime

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C13H13N5O5S2

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1

InChI Key

NNULBSISHYWZJU-LDYMZIIASA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Solubility

2.29e-01 g/L

Synonyms

Cefizox, Ceftizoxime, Ceftizoxime Monosodium Salt, Ceftizoxime Sodium, FK 749, FK-749, FK749, FR 13749, FR-13749, FR13749, Monosodium Salt, Ceftizoxime, Salt, Ceftizoxime Monosodium, SK and F 88373 2, SK and F 88373-2, SK and F 883732, SKF 88373, SKF-88373, SKF88373, Sodium, Ceftizoxime

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Isomeric SMILES

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O

Ceftizoxime is a broad-spectrum, third-generation cephalosporin antibiotic. It was originally developed and marketed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in the 1980s []. While no longer available in the US since 2007, ceftizoxime remains an important antibiotic in many parts of the world due to its effectiveness against a wide range of bacterial infections [].


Molecular Structure Analysis

Ceftizoxime is a semisynthetic molecule derived from the nucleus of the fungus Cephalosporium acremonium []. Its structure features a beta-lactam ring, a core component of all penicillins and cephalosporins, crucial for its antibacterial activity. Additionally, it possesses a methoximino cephalosporin side chain, contributing to its broad-spectrum properties and resistance to certain beta-lactamase enzymes produced by bacteria [].


Chemical Reactions Analysis

The exact synthesis pathway for ceftizoxime is proprietary information, but it likely involves a multi-step chemical process starting with the core of cephalosporin C derived from the fungus []. Ceftizoxime undergoes hydrolysis (breakdown by water) in acidic or basic environments, leading to the inactive product desacetylcefotizoxime [].


Physical And Chemical Properties Analysis

  • Melting point: Not available
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water []
  • pKa: 5.0 [] (pKa is a measure of acidity)
  • Stability: Relatively stable in neutral or slightly acidic solutions, but degrades in alkaline environments []

Like other beta-lactam antibiotics, ceftizoxime works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. PBPs are enzymes essential for the formation of the peptidoglycan layer, a critical structural component of the bacterial cell wall. By binding to PBPs, ceftizoxime prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to cell death [].

Ceftizoxime is generally well-tolerated, but common side effects include diarrhea, nausea, and rash []. In rare cases, it can cause severe allergic reactions, including anaphylaxis []. Prolonged use of ceftizoxime, like other antibiotics, can disrupt the gut microbiome and increase the risk of C. Diff infections.

Data Availability

Specific data on toxicity, flammability, and reactivity of ceftizoxime is limited. However, as with most cephalosporins, it is not considered flammable and is generally stable under normal storage conditions [].

Antibacterial Activity and Mechanisms of Action

Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . Its primary mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . This binding prevents the formation of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell death or lysis .

Research Applications

In vitro studies

Ceftizoxime is commonly used in in vitro research to assess its effectiveness against various bacterial strains and determine its minimum inhibitory concentration (MIC) . This information helps researchers understand the susceptibility of different bacteria to the drug and guide the selection of appropriate antibiotics for specific infections.

Animal models

Ceftizoxime is used in animal models of various bacterial infections, such as pneumonia, urinary tract infections, and skin and soft tissue infections . These studies help evaluate the efficacy of ceftizoxime in treating these infections and compare its effectiveness to other antibiotics.

Development of drug delivery systems

Researchers are investigating the use of nanocarriers, such as pectin-based nanoparticles, to deliver ceftizoxime more effectively . This approach aims to improve drug targeting, reduce side effects, and potentially enhance its therapeutic efficacy.

Ceftizoxime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis, specifically at the last stage where peptidoglycan cross-linking occurs. This action is mediated through binding to penicillin-binding proteins (PBPs), which leads to cell lysis facilitated by autolytic enzymes . Unlike other cephalosporins, ceftizoxime is resistant to hydrolysis by certain beta-lactamases, making it effective against resistant strains of bacteria .

Ceftizoxime demonstrates significant activity against a variety of pathogens, including:

  • Gram-positive bacteria: Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae, and Streptococcus spp.
  • Gram-negative bacteria: Escherichia coli, Klebsiella spp., Pseudomonas aeruginosa, and Haemophilus influenzae.

The synthesis of ceftizoxime involves several key steps:

  • Starting Materials: The synthesis begins with 7-aminocephalosporanic acid (7-ACA) as the core structure.
  • Modification: The C-3 side chain is modified to include a methoxyimino group and a thiazole ring, which enhances stability against beta-lactamases.
  • Finalization: The compound is then converted into its sodium salt form for parenteral administration.

This synthetic pathway allows for the production of ceftizoxime that maintains its antibacterial efficacy while being resistant to enzymatic degradation .

Ceftizoxime has been utilized in clinical settings for treating various infections such as:

  • Lower respiratory tract infections
  • Urinary tract infections
  • Intra-abdominal infections
  • Septic arthritis
  • Meningitis

Despite its withdrawal from the U.S. market, ceftizoxime remains relevant in some regions and clinical studies due to its effectiveness against specific bacterial strains .

Ceftizoxime can interact with other medications, which may affect its efficacy or increase the risk of adverse effects. Notably:

  • The co-administration with aminohippuric acid may decrease the excretion of ceftizoxime, potentially leading to increased nephrotoxicity.
  • It is important to monitor renal function in patients receiving ceftizoxime, especially those with pre-existing renal impairment .

Adverse effects are generally mild but can include hypersensitivity reactions such as rash or urticaria .

Ceftizoxime shares similarities with other third-generation cephalosporins but exhibits unique properties that distinguish it:

Compound NameSpectrum of ActivityResistance to Beta-LactamasesUnique Features
CeftazidimeBroad spectrum including PseudomonasModerateEffective against Pseudomonas aeruginosa
CefotaximeBroad spectrumModerateMetabolized; used for severe infections
MoxalactamBroad spectrumLowNot commonly used; unique structure

Ceftizoxime's unique structure lacks the C-3 side chain found in other cephalosporins, enhancing its stability against hydrolytic enzymes while maintaining broad-spectrum efficacy .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

383.03581088 g/mol

Monoisotopic Mass

383.03581088 g/mol

Heavy Atom Count

25

Appearance

Off-White to Pale Yellow Solid

Melting Point

>230ºC

UNII

EWR6BR9R5E

Related CAS

68401-82-1 (mono hydrochloride salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Drug Indication

Cetizoxime was previously indicated for the treatment of infections due to susceptible strains of bacteria.

Pharmacology

Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.
Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DD - Third-generation cephalosporins
J01DD07 - Ceftizoxime

Mechanism of Action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

68401-81-0

Absorption Distribution and Excretion

Excreted virtually unchanged by the kidneys in 24 hours.
The mean apparent volume of distribution ranges between 15 - 28L.

Metabolism Metabolites

Ceftizoxime is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours.

Wikipedia

Ceftizoxime

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Richards DM, Heel RC: Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. 1985 Apr;29(4):281-329. doi: 10.2165/00003495-198529040-00001. [PMID:3888599]

Explore Compound Types